2-(4-chlorophenyl)-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. The structure features a 4-chlorophenyl group at position 2, a methoxyethylamino substituent at position 4, and a methylsulfanyl group at position 6 of the pyrazolo-pyrimidine core. The acetamide side chain is linked via a two-carbon ethyl spacer to the nitrogen at position 1 (Figure 1). The methoxyethyl and methylsulfanyl moieties enhance solubility and hydrophobic interactions, respectively, while the chlorophenyl group contributes to target binding affinity.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2S/c1-28-10-8-22-17-15-12-23-26(18(15)25-19(24-17)29-2)9-7-21-16(27)11-13-3-5-14(20)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,21,27)(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOZWGODAMSWCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 4-chlorophenyl group: This step often involves nucleophilic substitution reactions.
Attachment of the 2-methoxyethylamino group: This can be done through amination reactions.
Final coupling to form the acetamide: This step usually involves acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur or nitrogen atoms in the molecule.
Reduction: This can affect the nitro groups or other reducible functionalities.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic uses, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, affecting signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazolo-pyrimidine derivatives share a common core but differ in substituents, which critically influence bioactivity, solubility, and target specificity. Key comparisons include:
Key Findings
Substituent Impact on Bioactivity: The methoxyethylamino group in the target compound likely improves aqueous solubility compared to alkyl or aryl substituents in analogues (e.g., ethyl in ), aligning with trends observed in kinase inhibitor design . Methylsulfanyl at position 6 enhances hydrophobic binding, similar to sulfanyl-containing compounds in , which show improved IC₅₀ values against kinases.
Structural Clustering and Target Correlation :
- Compounds with acetamide side chains (e.g., target compound and ) cluster together in bioactivity profiles, suggesting shared modes of action (e.g., ATP-competitive kinase inhibition) .
- Chlorophenyl and fluorobenzyl groups (as in ) correlate with antiproliferative activity in NCI-60 screenings, while trifluoromethylphenyl () enhances metabolic stability .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)pyrazolo[3,4-d]pyrimidine with 2-(4-chlorophenyl)acetamide via nucleophilic substitution, a method analogous to . In contrast, sulfanyl-containing analogues () require thiol-ene or Mitsunobu reactions, which may reduce yields compared to the target’s straightforward alkylation .
Docking and Selectivity: Virtual screening (Chemical Space Docking) suggests the target compound enriches for ROCK1 inhibitors, similar to high-scoring pyrazolo-pyrimidines in . However, 4-imino derivatives (e.g., ) show superior selectivity for CDK2 due to hydrogen-bonding interactions absent in the target compound .
Data Tables
Table 1: Physicochemical Properties
Table 2: Bioactivity Profiles
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-{4-[(2-methoxyethyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure combines elements known for various biological activities, including anti-inflammatory and anticancer properties. This article explores the biological activity of this compound based on existing research findings, including data tables and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate signaling pathways involved in inflammation and cancer progression. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests potential inhibition of specific kinases involved in these pathways.
Biological Activity Overview
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives with a chlorophenyl group effectively inhibited nitric oxide production in LPS-stimulated microglia, suggesting a protective mechanism against neuroinflammation .
2. Anticancer Activity
A related study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer treatment . The specific compound's ability to induce apoptosis in cancer cells could be further explored.
Data Tables
| Activity | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Anti-inflammatory | Similar Derivative | 5.0 | Nitric Oxide Synthase |
| Anticancer | Related Compound | 10.0 | Apoptosis Pathways |
| Enzyme Inhibition (AChE) | Various Compounds | 2.14 | Acetylcholinesterase |
Case Studies
- Neuroinflammation Study :
- Anticancer Screening :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
